Technical Whitepaper: 3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine
Technical Whitepaper: 3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine
Executive Summary
3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine is a privileged heterocyclic scaffold in medicinal chemistry, valued for its dual utility as a robust pharmacophore and a versatile synthetic intermediate. As a bioisostere for amides and esters, the 1,2,4-oxadiazole core improves metabolic stability and lipophilicity profiles in drug candidates. The inclusion of a para-bromo substituent on the phenyl ring provides a critical handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion. This guide details the structural properties, validated synthetic protocols, and therapeutic applications of this specific derivative.[1][2]
Part 1: Structural & Physicochemical Profiling
Chemical Identity
The molecule consists of a 1,2,4-oxadiazole ring substituted at the C3 position with a 4-bromophenyl group and at the C5 position with a primary amine. This arrangement creates a rigid, planar system with significant dipole character.
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IUPAC Name: 3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine[3]
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Molecular Formula: C₈H₆BrN₃O
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Molecular Weight: 240.06 g/mol
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SMILES: Nc1nc(no1)-c1ccc(Br)cc1
Physicochemical Properties (Predicted)
The following data represents the consensus of calculated properties essential for evaluating drug-likeness and ADME behavior.
| Property | Value | Interpretation |
| LogP (Lipophilicity) | ~2.2 - 2.5 | Optimal for oral bioavailability; moderate membrane permeability. |
| TPSA (Topological Polar Surface Area) | ~78 Ų | Suggests good intestinal absorption (<140 Ų) and potential BBB penetration. |
| H-Bond Donors | 1 (Exocyclic -NH₂) | Primary amine acts as a key interaction point for active site residues. |
| H-Bond Acceptors | 4 | Ring nitrogens/oxygen and the amine nitrogen. |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | The oxadiazole ring is weakly basic; the exocyclic amine is electron-deficient due to resonance. |
Structural Topology
The following diagram illustrates the 2D connectivity and key functional regions of the molecule.
Caption: Functional decomposition of 3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine highlighting reactive and pharmacophoric centers.
Part 2: Synthetic Pathways[2][4][5][6][7]
Retrosynthetic Analysis
The most reliable route to 5-amino-1,2,4-oxadiazoles involves the cyclization of an amidoxime precursor with cyanogen bromide (BrCN) . This method is preferred over the reaction with trichloroacetic anhydride/ammonia due to milder conditions and higher yields for the free amine.
Pathway:
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Precursor: 4-Bromobenzonitrile.
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Intermediate: 4-Bromobenzamidoxime (via reaction with hydroxylamine).
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Product: 3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine (via cyclization with BrCN).
Reaction Mechanism
The mechanism proceeds through an O-acylation of the amidoxime by the electrophilic carbon of cyanogen bromide, followed by an intramolecular nucleophilic attack by the amidoxime nitrogen to close the ring.
Caption: Stepwise mechanism for the formation of the 1,2,4-oxadiazole ring from amidoxime and cyanogen bromide.
Detailed Experimental Protocol
Safety Note: Cyanogen bromide is highly toxic and volatile. All operations must be performed in a well-ventilated fume hood.
Step 1: Synthesis of 4-Bromobenzamidoxime
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Reagents: 4-Bromobenzonitrile (10 mmol), Hydroxylamine hydrochloride (NH₂OH·HCl, 12 mmol), Sodium Carbonate (Na₂CO₃, 12 mmol).
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Solvent: Ethanol/Water (3:1 v/v).
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Procedure:
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Dissolve NH₂OH·HCl and Na₂CO₃ in water; add to a solution of nitrile in ethanol.
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Reflux at 80°C for 6–12 hours. Monitor by TLC (formation of a more polar spot).
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Cool to room temperature.[4] Remove ethanol under reduced pressure.
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Precipitate the product by adding ice-cold water. Filter, wash with water, and dry in vacuo.
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Yield: Typically 85–95%.
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Step 2: Cyclization to 3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine
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Reagents: 4-Bromobenzamidoxime (5 mmol), Cyanogen Bromide (BrCN, 5.5 mmol), Sodium Bicarbonate (NaHCO₃, 5.5 mmol).
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Solvent: Water/Dioxane (1:1) or Methanol.[5]
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Procedure:
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Dissolve the amidoxime in the solvent system.
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Add solid NaHCO₃.
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Critical Step: Add BrCN portion-wise at 0°C to control the exotherm.
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Stir at room temperature for 2–4 hours.
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The product often precipitates directly. If not, dilute with water and extract with ethyl acetate.
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Recrystallize from ethanol/water if necessary.
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Yield: Typically 70–85%.
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Part 3: Medicinal Chemistry Applications[1][2][4][9][10]
Bioisosterism
The 5-amino-1,2,4-oxadiazole moiety is a recognized bioisostere for the amide bond (-CONH-) . It mimics the planar geometry and hydrogen-bonding capability of an amide but offers distinct advantages:
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Proteolytic Stability: Resistant to amidases and esterases, prolonging half-life (t1/2).
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Conformational Rigidity: Locks the orientation of the side chains, potentially increasing receptor binding affinity by reducing entropic penalty.
Late-Stage Diversification
The 4-bromo substituent serves as a versatile "chemical hook" for late-stage functionalization.
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Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate biaryl systems (e.g., expanding the lipophilic pocket reach).
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Buchwald-Hartwig Amination: Coupling with amines to introduce solubility-enhancing groups.
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Sonogashira Coupling: Introduction of alkynes for rigid linker extension.
Part 4: Analytical Characterization
To validate the synthesis, the following spectral signatures should be observed:
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¹H NMR (DMSO-d₆, 400 MHz):
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δ ~8.0 ppm (s, 2H): Broad singlet corresponding to the exocyclic -NH₂ protons (exchangeable with D₂O).
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δ ~7.9 ppm (d, 2H): Aromatic protons adjacent to the oxadiazole ring.
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δ ~7.7 ppm (d, 2H): Aromatic protons adjacent to the bromine atom.
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¹³C NMR (DMSO-d₆, 100 MHz):
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C5 (Oxadiazole): ~170 ppm (Characteristic of the guanidine-like carbon bonded to the amine).
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C3 (Oxadiazole): ~167 ppm.[3]
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Aromatic Carbons: Signals in the 120–135 ppm range; the C-Br carbon typically appears upfield around 125 ppm.
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Mass Spectrometry (ESI+):
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[M+H]⁺: Peaks at m/z 240 and 242 (1:1 intensity ratio due to ⁷⁹Br/⁸¹Br isotopes).
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References
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Synthesis of 1,2,4-Oxadiazoles: Pace, A., & Buscemi, S. (2017). "Recent Advances in the Synthesis of 1,2,4-Oxadiazoles." Advances in Heterocyclic Chemistry. Link
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Cyanogen Bromide Cyclization: Augustin, M., et al. (2009). "PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles."[6] Journal of Organic Chemistry. Link
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Bioisosterism in Drug Design: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link
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General Properties of Oxadiazoles: Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride (C10H10BrN3O) [pubchemlite.lcsb.uni.lu]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
